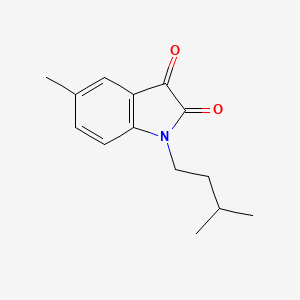

1-Isopentyl-5-methylindoline-2,3-dione

Übersicht

Beschreibung

1-Isopentyl-5-methylindoline-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes an indoline core substituted with isopentyl and methyl groups at specific positions

Wirkmechanismus

Target of Action

1-Isopentyl-5-methylindoline-2,3-dione, as an indole derivative, is known to interact with multiple receptors . The primary targets of this compound are likely to be similar to those of other indole derivatives, which include a variety of receptors involved in numerous biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, resulting in various changes . For instance, some indole derivatives have been found to inhibit the aggregation of β-amyloid protein, suggesting potential applications in the treatment of Alzheimer’s disease .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These compounds can affect various pathways, leading to downstream effects that contribute to their biological activities .

Pharmacokinetics

It’s worth noting that indole derivatives are generally insoluble in water , which could impact their absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of β-amyloid protein aggregation, it could potentially slow the progression of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s insolubility in water could affect its distribution in the body and its ability to reach its targets. Additionally, factors such as pH and temperature could impact the compound’s stability and activity.

Vorbereitungsmethoden

The synthesis of 1-Isopentyl-5-methylindoline-2,3-dione typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core. The specific steps for synthesizing this compound may involve:

Formation of the indole core: Reacting cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol.

Substitution reactions: Introducing the isopentyl and methyl groups at the desired positions through alkylation reactions using appropriate alkyl halides and bases.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Isopentyl-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Isopentyl-5-methylindoline-2,3-dione has several scientific research applications, including:

Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new indole derivatives with potential biological activities.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as inhibitors of specific enzymes or receptors involved in various diseases.

Vergleich Mit ähnlichen Verbindungen

1-Isopentyl-5-methylindoline-2,3-dione can be compared with other indole derivatives, such as:

5-Methylindoline-2,3-dione: Similar in structure but lacks the isopentyl group, leading to different reactivity and applications.

1-Methylindoline-2,3-dione:

Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity, particularly as a plant hormone.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Isopentyl-5-methylindoline-2,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indoline structure with isopentyl and methyl substituents. The molecular formula is , which contributes to its lipophilicity and ability to cross biological membranes effectively.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cells.

- Neuroprotective Effects : Similar compounds in its class have demonstrated protective effects against neurodegeneration.

- Anticancer Properties : Isoindoline derivatives have been implicated in inhibiting cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : As noted in studies on related compounds, the inhibition of acetylcholinesterase (AChE) enhances cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease. Molecular docking studies suggest that the compound interacts with both the catalytic and peripheral active sites of AChE .

- Neuroprotection : The compound may protect neuronal cells from oxidative damage by modulating signaling pathways involved in cell survival and apoptosis .

- Anticancer Mechanisms : Research indicates that isoindoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Neuroprotective | AChE inhibition | |

| Anticancer | Induction of apoptosis |

Case Study: Neuroprotective Effects

A study evaluating the neuroprotective effects of isoindoline derivatives found that compounds similar to this compound significantly reduced cell death in PC12 neurons exposed to hydrogen peroxide. The MTT assay demonstrated enhanced cell viability, indicating a protective effect against oxidative stress .

Case Study: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity against various cancer types. Mechanistic studies showed that the compound activates apoptotic pathways while inhibiting cell cycle progression .

Eigenschaften

IUPAC Name |

5-methyl-1-(3-methylbutyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9(2)6-7-15-12-5-4-10(3)8-11(12)13(16)14(15)17/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZHTFMJRFJFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.